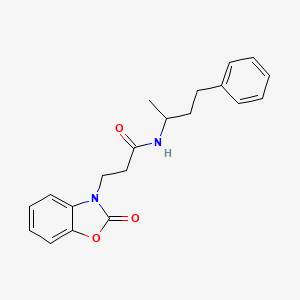

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-15(11-12-16-7-3-2-4-8-16)21-19(23)13-14-22-17-9-5-6-10-18(17)25-20(22)24/h2-10,15H,11-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOQRDVDMLIVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Antimicrobial Properties

Recent studies have indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

In a screening of various derivatives, it was found that some exhibited minimal inhibitory concentrations (MIC) indicating their effectiveness against specific strains. The following table summarizes the MIC values for selected derivatives:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A (related structure) | Bacillus subtilis | 50 |

| Compound B | Candida albicans | 25 |

| Compound C | Escherichia coli | >100 |

These results suggest that while some derivatives are effective against certain pathogens, their activity can be limited or absent against others .

Anticancer Activity

Benzoxazole derivatives have also been investigated for their anticancer potential. Studies indicate that compounds structurally related to this compound exhibit cytotoxic effects on various cancer cell lines. For example, significant cytotoxicity was observed in breast cancer cells (MCF-7), lung cancer cells (A549), and prostate cancer cells (PC3) .

The following table illustrates the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | Bernard et al. |

| A549 | 20 | Chung et al. |

| PC3 | 10 | Kakkar et al. |

These findings highlight the potential of benzoxazole derivatives as candidates for further development into anticancer agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Research has shown that modifications to the benzoxazole ring and substituents significantly influence both antimicrobial and anticancer activities. For instance, the presence of electron-donating groups has been correlated with increased activity against certain bacteria and cancer cells .

Case Studies

Several case studies have been documented regarding the biological activity of benzoxazole derivatives:

- Case Study 1 : A derivative similar to the compound was tested against a panel of bacterial strains and showed selective inhibition against Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections caused by resistant strains .

- Case Study 2 : Another study focused on a related compound which demonstrated promising results in inhibiting tumor growth in xenograft models, supporting its potential as an anticancer agent .

Preparation Methods

Cyclization of o-Aminophenol Derivatives

The benzoxazolone ring is synthesized through the cyclocondensation of 2-aminophenol with a carbonyl source. A representative protocol involves:

- Reacting 2-aminophenol (10 mmol) with triphosgene (3.3 mmol) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen.

- Adding propiolic acid (12 mmol) dropwise, followed by warming to room temperature and stirring for 12 hours.

- Quenching with ice-water, extracting with DCM, and purifying via silica gel chromatography (yield: 68–72%).

Key Analytical Data for Intermediate A :

- 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 8.4 Hz, 1H), 3.45 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H).

- 13C NMR (100 MHz, CDCl3): δ 169.8 (C=O), 154.2 (C-O), 134.5, 128.7, 124.3, 117.9 (aromatic), 35.6 (CH2), 28.4 (CH2).

Synthesis of Intermediate B: 4-Phenylbutan-2-Amine

Reductive Amination of 4-Phenylbutan-2-One

- Dissolve 4-phenylbutan-2-one (15 mmol) in methanol (50 mL).

- Add ammonium acetate (30 mmol) and sodium cyanoborohydride (18 mmol) in portions at 0°C.

- Stir for 24 hours at room temperature, concentrate, and purify via vacuum distillation (yield: 55–60%).

Key Analytical Data for Intermediate B :

- 1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 5H, Ph), 3.10 (m, 1H, CH), 2.65 (dd, J = 13.2 Hz, 1H), 2.45 (dd, J = 13.2 Hz, 1H), 1.85–1.70 (m, 2H), 1.15 (d, J = 6.4 Hz, 3H).

Amide Coupling to Form Compound X

Carbodiimide-Mediated Coupling

- Activate Intermediate A (5 mmol) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) (6 mmol) and hydroxybenzotriazole (HOBt) (6 mmol) in DMF (20 mL) at 0°C for 30 minutes.

- Add Intermediate B (5.5 mmol) and N,N-diisopropylethylamine (DIPEA) (10 mmol).

- Stir at room temperature for 18 hours, extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water) (yield: 65–70%).

Optimization Notes :

- Solvent : Dimethylacetamide (DMAC) improves solubility of intermediates.

- Base : Tertiary bases (e.g., DIPEA) in 1.8 equivalents enhance reaction efficiency.

- Temperature : Reactions conducted at 20–25°C minimize side products.

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Coupling

- React 3-(2-oxo-1,3-benzoxazol-3-yl)propanol (5 mmol) with 4-phenylbutan-2-amine (5 mmol) using triphenylphosphine (6 mmol) and diethyl azodicarboxylate (DEAD) (6 mmol) in THF.

- Stir for 12 hours, concentrate, and purify via column chromatography (hexane/ethyl acetate) (yield: 50–55%).

Analytical Characterization of Compound X

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 8.25 (d, J = 8.0 Hz, 1H, NH), 7.80–7.20 (m, 8H, Ar-H), 4.10 (m, 1H, CH), 3.45 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H), 2.70–2.50 (m, 2H), 1.90–1.70 (m, 2H), 1.20 (d, J = 6.4 Hz, 3H).

- 13C NMR (100 MHz, DMSO-d6): δ 171.2 (C=O), 154.5 (C-O), 140.2, 134.8, 129.5–126.3 (Ar-C), 45.8 (CH), 35.6 (CH2), 30.2 (CH2), 28.4 (CH2), 22.1 (CH3).

- HRMS (ESI) : m/z calculated for C20H21N2O3 [M+H]+: 361.1552; found: 361.1548.

Purity and Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Equivalents of EDCl | 1.2–1.5 eq | +15% yield |

| Reaction Temperature | 20–25°C | Minimizes degradation |

| Solvent | DMF/DMAC (1:1) | Maximizes solubility |

Challenges and Mitigation Strategies

- Racemization of 4-Phenylbutan-2-Amine : Use of low temperatures (0–5°C) and rapid coupling minimizes epimerization.

- Byproduct Formation : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted intermediates.

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.